![molecular formula C20H24N2O3 B5648007 3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5648007.png)
3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidine
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Overview
Description
"3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidine" is a compound of significant interest in medicinal chemistry due to its structural complexity and potential biological activities. The compound incorporates elements such as the 1,3-benzodioxole moiety, which is known for its presence in biologically active compounds, and a piperidine core, a common feature in many pharmaceutical agents.
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step chemical processes. For example, the synthesis of 3-(Pyrrolidin-1-yl)piperidine, a structurally related compound, has been achieved through a novel method based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, indicating the complexity and innovation required in synthesizing such compounds (Smaliy et al., 2011).
Molecular Structure Analysis
Molecular structure analysis using techniques such as density functional theory (DFT) and Hartree–Fock calculations has been conducted on similar compounds to determine their ground state geometries, vibrational frequencies, and infrared intensities. Such studies reveal the conformational stability and electronic properties of these molecules (Taşal et al., 2009).
Chemical Reactions and Properties
Piperidine derivatives engage in various chemical reactions, highlighting their reactivity and potential for chemical modifications. For instance, piperidine-mediated cyclization has been developed for the synthesis of functionalized compounds, demonstrating the versatility of piperidine as a scaffold in organic synthesis (Zhang et al., 2021).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry. X-ray diffraction analysis provides insights into the molecular and crystal structures of these compounds, informing their stability and suitability for further development (Ezawa et al., 2020).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including acidity, basicity, and reactivity towards various reagents, are fundamental to understanding their behavior in biological systems. Studies on the reactivity and binding affinity of piperidine-based compounds provide valuable information for the design of new therapeutic agents (Shim et al., 2002).
properties
IUPAC Name |
[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-(1-methylpyrrol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-20(12-15-6-7-17-18(11-15)25-14-24-17)8-4-10-22(13-20)19(23)16-5-3-9-21(16)2/h3,5-7,9,11H,4,8,10,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYQSJYWDNQSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=CC=CN2C)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidine |
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